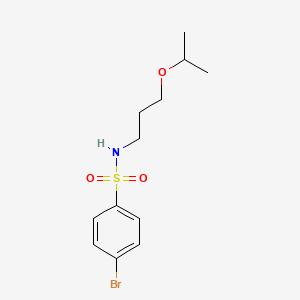

4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide

CAS No.:

Cat. No.: VC19929313

Molecular Formula: C12H18BrNO3S

Molecular Weight: 336.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18BrNO3S |

|---|---|

| Molecular Weight | 336.25 g/mol |

| IUPAC Name | 4-bromo-N-(3-propan-2-yloxypropyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C12H18BrNO3S/c1-10(2)17-9-3-8-14-18(15,16)12-6-4-11(13)5-7-12/h4-7,10,14H,3,8-9H2,1-2H3 |

| Standard InChI Key | KROOOZQNAYNOLI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OCCCNS(=O)(=O)C1=CC=C(C=C1)Br |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 4-bromo-N-(3-isopropoxypropyl)benzenesulfonamide comprises a brominated benzene ring linked to a sulfonamide group, which is further functionalized with a 3-isopropoxypropyl chain. This configuration imparts distinct electronic and steric properties, influencing its reactivity and intermolecular interactions.

Molecular Formula and Stereochemistry

The compound’s molecular formula is C₁₂H₁₈BrNO₃S, with a molecular weight of 336.25 g/mol. Its IUPAC name, 4-bromo-N-(3-propan-2-yloxypropyl)benzenesulfonamide, reflects the substitution pattern: a bromine atom at the 4-position of the benzene ring and a 3-isopropoxypropyl group on the sulfonamide nitrogen. The absence of chiral centers in the molecule suggests a lack of stereoisomerism, though conformational flexibility arises from the propyloxy side chain .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈BrNO₃S |

| Molecular Weight | 336.25 g/mol |

| IUPAC Name | 4-bromo-N-(3-propan-2-yloxypropyl)benzenesulfonamide |

| SMILES | CC(C)OCCCNS(=O)(=O)C1=CC=C(C=C1)Br |

| Topological Polar Surface Area | 77.8 Ų |

Synthesis and Optimization Strategies

The synthesis of 4-bromo-N-(3-isopropoxypropyl)benzenesulfonamide typically proceeds via a two-step sequence involving sulfonylation followed by alkylation. Recent methodological refinements have improved yield and purity while reducing byproduct formation.

Stepwise Synthesis Protocol

-

Sulfonamide Formation: Reacting 4-bromobenzenesulfonyl chloride with 3-isopropoxypropylamine in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base. The reaction is exothermic, requiring temperature control at 0–5°C to minimize side reactions .

-

Purification: Crude product is washed with cold 0.5 N HCl, brine, and dried over sodium sulfate. Column chromatography (silica gel, ethyl acetate/hexane) yields the pure compound .

Table 2: Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (initial), 25°C (final) |

| Base | Triethylamine (1.2 equiv) |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

Industrial Scalability

Continuous flow reactors have been proposed for large-scale production, enhancing heat transfer and reducing reaction times. A 2024 pilot study demonstrated a 15% yield improvement over batch processes when using microfluidic channels with residence times under 10 minutes .

Comparative Analysis with Structural Analogues

Structural variations in the sulfonamide side chain significantly influence physicochemical and biological properties.

Table 3: Comparative Properties of Sulfonamide Analogues

| Compound | LogP | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide | 2.81 | 0.34 | 112–114 |

| 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide | 3.02 | 0.28 | 98–100 |

| 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide | 3.45 | 0.19 | 89–91 |

Key trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume